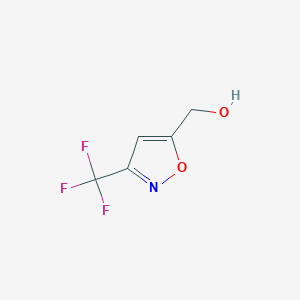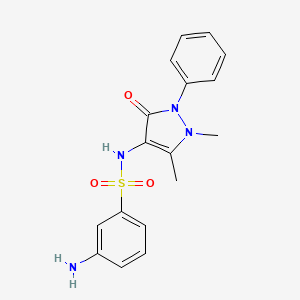![molecular formula C15H15ClFN3O2 B2959475 2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one CAS No. 2411259-95-3](/img/structure/B2959475.png)
2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, a fluorophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the chlorination of the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1-(4-fluorophenyl)ethanone: A simpler analog with similar functional groups but lacking the oxadiazole and pyrrolidine rings.
1-(4-fluorophenyl)-3-(5-(4-fluorophenyl)-2-furyl)-2-propen-1-one: A compound with a similar fluorophenyl group but different overall structure.
Uniqueness
2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is associated with enhanced stability and biological activity .
Propriétés
IUPAC Name |
2-chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c16-9-14(21)20-7-1-2-12(20)15-18-13(19-22-15)8-10-3-5-11(17)6-4-10/h3-6,12H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBTLWYMMTEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=NC(=NO2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)


![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2959399.png)
![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)



![N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

